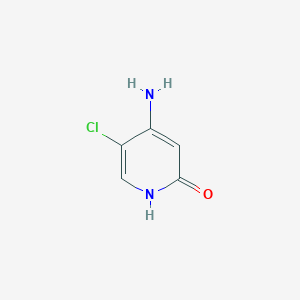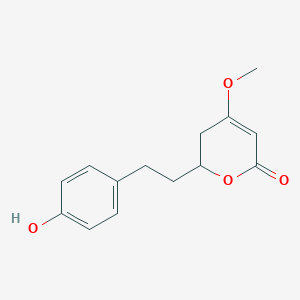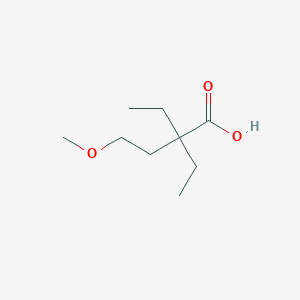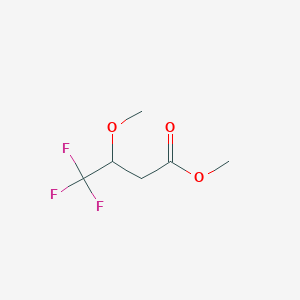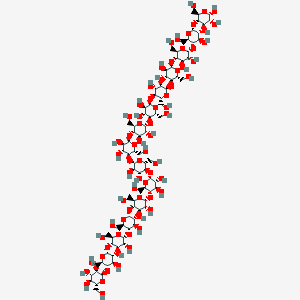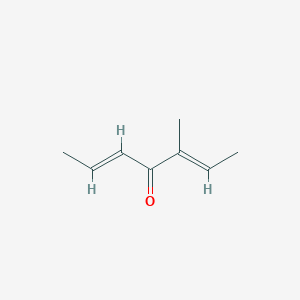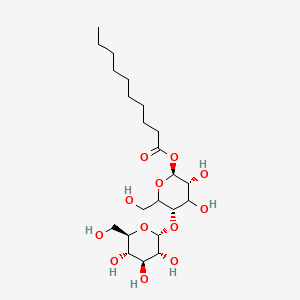
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate is a complex carbohydrate derivative It is a glycoside formed by the linkage of two glucose molecules with a decanoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate typically involves the glycosylation of glucose derivatives. One common method is the enzymatic synthesis, where specific enzymes catalyze the formation of the glycosidic bond between glucose molecules. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound can involve both chemical and enzymatic methods. Chemical synthesis may use protecting groups to selectively react with specific hydroxyl groups on the glucose molecules. Enzymatic methods, on the other hand, utilize enzymes to catalyze the reaction under milder conditions, which can be more environmentally friendly and cost-effective .
化学反应分析
Types of Reactions
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bond to yield glucose and decanoic acid.
Oxidation: Oxidizing the hydroxyl groups to form corresponding ketones or aldehydes.
Reduction: Reducing the carbonyl groups to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Hydrolysis: Glucose and decanoic acid.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
科学研究应用
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular metabolism and energy storage.
Medicine: Potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of biodegradable materials and as a surfactant in various formulations.
作用机制
The mechanism of action of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases to release glucose, which can then enter metabolic pathways such as glycolysis. The decanoate ester group may also interact with lipid membranes, affecting their fluidity and permeability .
相似化合物的比较
Similar Compounds
Cellobiose: A disaccharide consisting of two glucose molecules linked by a beta-1,4-glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose linked by a beta-1,4-glycosidic bond.
Maltose: A disaccharide consisting of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Uniqueness
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate is unique due to the presence of the decanoate ester group, which imparts distinct physicochemical properties. This ester group enhances the compound’s hydrophobicity, making it more suitable for applications in non-aqueous environments compared to other disaccharides .
属性
分子式 |
C22H40O12 |
|---|---|
分子量 |
496.5 g/mol |
IUPAC 名称 |
[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] decanoate |
InChI |
InChI=1S/C22H40O12/c1-2-3-4-5-6-7-8-9-14(25)33-21-19(30)17(28)20(13(11-24)32-21)34-22-18(29)16(27)15(26)12(10-23)31-22/h12-13,15-24,26-30H,2-11H2,1H3/t12-,13?,15-,16+,17?,18-,19-,20-,21+,22-/m1/s1 |
InChI 键 |
XACGSRCCTRJOIX-USIHLEFOSA-N |
手性 SMILES |
CCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
规范 SMILES |
CCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)
![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)
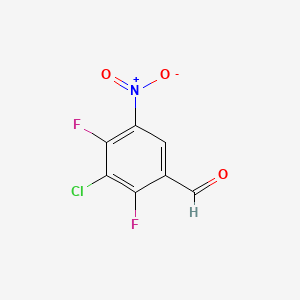
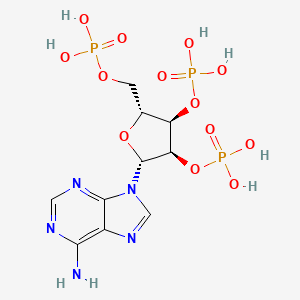

![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-3-oxido-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol](/img/structure/B13445962.png)

![ethyl [(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B13445973.png)
